molecular formula C9H10N2O B1521341 4-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 682757-53-5

4-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No. B1521341
CAS RN: 682757-53-5
M. Wt: 162.19 g/mol
InChI Key: BNFSVVXYFPSVFB-UHFFFAOYSA-N
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Description

“4-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one” is a chemical compound with the molecular formula C9H10N2O . It is also known as "4-amino-2,3-dihydro-1H-pyrrolo<2,3-b>pyridine" .


Molecular Structure Analysis

The InChI code for “4-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one” is 1S/C9H10N2O/c1-11-5-7-6 (9 (11)12)3-2-4-8 (7)10/h2-4H,5,10H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one” include a molecular weight of 162.19 . The compound is a pale-yellow to yellow-brown solid . Further properties such as density, melting point, and boiling point are not available in the current literature .

Safety And Hazards

The safety information for “4-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-amino-2-methyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-7-6(9(11)12)3-2-4-8(7)10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFSVVXYFPSVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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